molecular formula C9H12N2O3 B13469935 3-Pyridinecarboxylic acid,6-amino-2-methoxy-,ethyl ester

3-Pyridinecarboxylic acid,6-amino-2-methoxy-,ethyl ester

Cat. No.: B13469935
M. Wt: 196.20 g/mol
InChI Key: BAQJKCKEAUITBJ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 6-position, a methoxy group at the 2-position, and an ethyl ester group at the carboxylic acid position. It is a derivative of nicotinic acid and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester typically involves the esterification of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy- with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Pyridinecarboxylic acid, 6-nitro-2-methoxy-, ethyl ester.

    Reduction: Formation of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethanol.

    Substitution: Formation of various substituted pyridinecarboxylic acid derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid (3-Pyridinecarboxylic acid): A precursor to 3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester.

    Isonicotinic acid (4-Pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid with different substitution patterns.

    Picolinic acid (2-Pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 2-position.

Uniqueness

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, methoxy, and ethyl ester groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 6-amino-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

BAQJKCKEAUITBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)N)OC

Origin of Product

United States

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